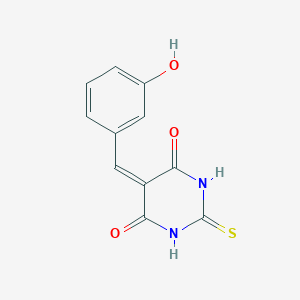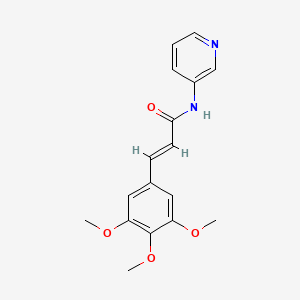
N~2~-(4-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMG-9, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMG-9 belongs to the family of glycine transporter inhibitors, which are being investigated as a potential treatment for various neurological disorders. In
作用機序
FMG-9 inhibits the glycine transporter, which is responsible for removing glycine from the synaptic cleft. By inhibiting this transporter, FMG-9 increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. This, in turn, can improve cognitive function, reduce seizures, and alleviate neuropathic pain.
Biochemical and Physiological Effects
FMG-9 has been shown to have a range of biochemical and physiological effects. It can improve cognitive function, reduce seizures, and alleviate neuropathic pain. FMG-9 has also been shown to increase the expression of synaptic proteins, which can enhance synaptic plasticity and improve memory.
実験室実験の利点と制限
FMG-9 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high degree of selectivity for the glycine transporter, which reduces the risk of off-target effects. However, FMG-9 has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on FMG-9. One area of interest is the potential use of FMG-9 in the treatment of schizophrenia. FMG-9 has been shown to improve cognitive function, which is a major symptom of schizophrenia. Another area of interest is the potential use of FMG-9 in the treatment of neuropathic pain. FMG-9 has been shown to alleviate neuropathic pain, which is a major clinical problem. Finally, there is interest in developing more potent and selective glycine transporter inhibitors, which could lead to more effective treatments for neurological disorders.
Conclusion
In conclusion, FMG-9 is a synthetic compound that has shown potential therapeutic applications in various neurological disorders. It works by inhibiting the glycine transporter, which increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. FMG-9 has several advantages for lab experiments, including its high degree of selectivity for the glycine transporter. However, it also has some limitations, including poor solubility in water and a short half-life. There are several future directions for research on FMG-9, including its potential use in the treatment of schizophrenia and neuropathic pain, and the development of more potent and selective glycine transporter inhibitors.
合成法
The synthesis of FMG-9 involves a multi-step process. The starting material for the synthesis is 4-fluoroaniline, which is reacted with 4-methylbenzoyl chloride to produce N-(4-fluorophenyl)-4-methylbenzamide. The resulting compound is then reacted with methylsulfonyl chloride in the presence of triethylamine to produce N-(4-fluorophenyl)-N-(4-methylphenyl)-N-methylsulfonylbenzamide. The final step involves the reaction of the previous compound with glycine ethyl ester hydrochloride in the presence of potassium carbonate to produce FMG-9.
科学的研究の応用
FMG-9 has shown potential therapeutic applications in various neurological disorders such as schizophrenia, epilepsy, and neuropathic pain. It works by inhibiting the glycine transporter, which increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. This, in turn, can improve cognitive function, reduce seizures, and alleviate neuropathic pain.
特性
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-3-7-14(8-4-12)18-16(20)11-19(23(2,21)22)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNQVZVPBVUPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5857306.png)

![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)


![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)






![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)